Cas no 509-00-2 (Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy-)
509-00-2 structure
Product Name:Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy-
Numero CAS:509-00-2
MF:C29H40O6
MW:484.624309539795
CID:372462
PubChem ID:22879767
Update Time:2025-04-19
Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy-
- [1-hydroxy-1-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] 3-cyclopentylpropanoate
- 17,20-dihydroxypregn-4-ene-3,11,20-trione 20-(3-cyclopentylpropionate)
- 17,20-dihydroxy-3,11-dioxopregn-4-en-20-yl 3-cyclopentylpropanoate
- Cortisone, 21-cyclopentanepropionate
- 509-00-2
- Q27268526
- UNII-7LJS52SGDV
- PENTAZOCINE 21.BETA.-CYCLOPENTANEPROPIONATE
- PREGN-4-ENE-3,11,20-TRIONE, 21-(3-CYCLOPENTYL-1-OXOPROPOXY)-17-HYDROXY-
- cortisone 21-cyclopentanepropionate
- PENTAZOCINE 21-CYCLOPENTANEPROPIONATE [MI]
- 7LJS52SGDV
- PENTAZOCINE, CYCLOPENTANEPROPIONATE
- EINECS 208-092-6
- SCHEMBL2963066
-
- Inchi: 1S/C29H40O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-22,26,34H,3-14,16-17H2,1-2H3/t21-,22-,26+,27-,28-,29-/m0/s1
- Chiave InChI: BWXNEKSGGFWHGG-BLQUQLGXSA-N
- Sorrisi: O[C@]1(C(COC(CCC2CCCC2)=O)=O)CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3C(C[C@@]21C)=O)=O
Proprietà calcolate
- Massa esatta: 484.28248899g/mol
- Massa monoisotopica: 484.28248899g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 35
- Conta legami ruotabili: 7
- Complessità: 960
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 97.7Ų
Proprietà sperimentali
- Punto di fusione: 158-161°
- Rotazione specifica: D20 +190° (chloroform)
Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy- Letteratura correlata
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
509-00-2 (Pregn-4-ene-3,11,20-trione,21-(3-cyclopentyl-1-oxopropoxy)-17-hydroxy-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti